Cas no 916210-03-2 (2-(Trifluoromethyl)pyrimidine-4-carbonitrile)

2-(Trifluoromethyl)pyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative characterized by the presence of a trifluoromethyl group and a cyano substituent on the pyrimidine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its electron-withdrawing properties, which enhance reactivity and stability in synthetic applications. The trifluoromethyl group improves lipophilicity and metabolic resistance, making it valuable in the design of bioactive molecules. Its rigid pyrimidine core facilitates precise molecular interactions, particularly in medicinal chemistry for targeting enzymes or receptors. The cyano group further expands its utility as a versatile intermediate for heterocyclic synthesis. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity.
2-(Trifluoromethyl)pyrimidine-4-carbonitrile structure
916210-03-2 structure
Product name:2-(Trifluoromethyl)pyrimidine-4-carbonitrile
CAS No:916210-03-2
MF:C6H2F3N3
MW:173.095390796661
CID:1084362
PubChem ID:59460817

2-(Trifluoromethyl)pyrimidine-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Trifluoromethyl)pyrimidine-4-carbonitrile
    • 2-(Trifluoromethyl)-4-pyrimidinecarbonitrile
    • SB56711
    • CS-0377281
    • 916210-03-2
    • DTXSID201257664
    • ZRNXPYCYMOJBHG-UHFFFAOYSA-N
    • SCHEMBL17703
    • Inchi: InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-1-4(3-10)12-5/h1-2H
    • InChI Key: ZRNXPYCYMOJBHG-UHFFFAOYSA-N
    • SMILES: C1=CN=C(C(F)(F)F)N=C1C#N

Computed Properties

  • Exact Mass: 173.02008156g/mol
  • Monoisotopic Mass: 173.02008156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.6Ų

2-(Trifluoromethyl)pyrimidine-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM307900-1g
2-(Trifluoromethyl)pyrimidine-4-carbonitrile
916210-03-2 95%
1g
$1980 2024-07-20
Crysdot LLC
CD11017207-1g
2-(Trifluoromethyl)pyrimidine-4-carbonitrile
916210-03-2 95+%
1g
$930 2024-07-19
Chemenu
CM307900-1g
2-(Trifluoromethyl)pyrimidine-4-carbonitrile
916210-03-2 95%
1g
$877 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1447951-1g
2-(Trifluoromethyl)pyrimidine-4-carbonitrile
916210-03-2 95+%
1g
¥19208.00 2024-04-25

Additional information on 2-(Trifluoromethyl)pyrimidine-4-carbonitrile

Recent Advances in the Application of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile (CAS: 916210-03-2) in Chemical Biology and Pharmaceutical Research

The compound 2-(Trifluoromethyl)pyrimidine-4-carbonitrile (CAS: 916210-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its trifluoromethyl and cyano functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in the design of kinase inhibitors, antiviral agents, and other therapeutic compounds, making it a focal point for ongoing research efforts.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile as a scaffold for developing selective kinase inhibitors. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity for specific kinase targets, leading to the identification of novel candidates with promising preclinical efficacy. The presence of the trifluoromethyl group was found to enhance metabolic stability and bioavailability, addressing a common challenge in kinase inhibitor development.

In the realm of antiviral research, a recent preprint on bioRxiv (2024) reported the synthesis of derivatives of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile targeting RNA-dependent RNA polymerase (RdRp) of emerging viruses. The study employed computational docking and molecular dynamics simulations to predict binding modes, followed by in vitro validation. Preliminary results indicated that certain derivatives exhibited low micromolar inhibitory activity, suggesting potential for further optimization as broad-spectrum antiviral agents.

Another notable application was documented in ACS Chemical Biology (2023), where researchers utilized 2-(Trifluoromethyl)pyrimidine-4-carbonitrile as a building block for developing fluorescent probes targeting cellular kinases. The unique electronic properties of the trifluoromethyl group enabled the design of environment-sensitive fluorophores, allowing real-time monitoring of kinase activity in live cells. This advancement provides a valuable tool for studying kinase signaling pathways and screening kinase-targeted therapeutics.

From a synthetic chemistry perspective, recent innovations in the preparation of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile have been reported. A publication in Organic Letters (2024) described a novel one-pot synthesis method using copper-catalyzed trifluoromethylation, significantly improving yield and reducing production costs compared to traditional routes. This methodological advancement is expected to facilitate broader adoption of the compound in medicinal chemistry programs.

Looking forward, the unique physicochemical properties of 2-(Trifluoromethyl)pyrimidine-4-carbonitrile, particularly its ability to modulate lipophilicity and electronic characteristics of drug candidates, position it as a valuable scaffold in fragment-based drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, recognizing its potential to yield novel chemotypes against challenging therapeutic targets. Ongoing research continues to explore its applications in targeted protein degradation, covalent inhibitor design, and other cutting-edge therapeutic modalities.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd